molecular formula C11H13NO3S B8374464 N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide

Cat. No.: B8374464
M. Wt: 239.29 g/mol
InChI Key: GXMOCBMKXZUCIS-UHFFFAOYSA-N
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Description

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide typically involves the reaction of 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • (8-Oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid

Uniqueness

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)methanesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-16(14,15)12-9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,12H,2-4H2,1H3

InChI Key

GXMOCBMKXZUCIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-amino-1-tetralone in 30 ml CH2Cl2 was added 1.03 g (0.013 mole) pyridine and 1.33 g (0.0116 mole) methanesulfonyl chloride. The solution was stirred at room temperature for 3 hours, saturated NaHCO3 solution was added. The CH2Cl2 solution was separated and washed with H2O. The resulting solution was dried over Na2SO4 (anhydrous), filtered, concentrated in vacuo and recrystallized from abs. ethanol to give 1.45 g (58% yield) of 7-methanesulfonamido-1-tetralone.
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